molecular formula C10H12N4OS B8079416 3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine

3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B8079416
M. Wt: 236.30 g/mol
InChI Key: CSAXXKRRYLWIJI-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a triazole ring and a sulfinyl group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

  • Benzyl Derivative Formation: The starting material, 3-methylbenzyl chloride, is reacted with sodium sulfinate to form the benzyl sulfinate derivative.

  • Triazole Formation: The benzyl sulfinate derivative is then reacted with hydrazine hydrate to form the triazole ring.

  • Amination: Finally, the triazole ring is subjected to nitration and subsequent reduction to introduce the amine group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.

  • Reduction: The amine group can be reduced to an amine derivative.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-[(3-Methylbenzyl)sulfonyl]-1H-1,2,4-triazol-5-amine

  • Reduction: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-4-amine

  • Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

  • 3-[(3-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: This compound differs by having a sulfanyl group instead of a sulfinyl group.

  • 1H-1,2,4-Triazol-3-amine: This compound lacks the benzyl group and has an amino group directly attached to the triazole ring.

Uniqueness: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of the triazole ring and the sulfinyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfinyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)6-16(15)10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAXXKRRYLWIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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